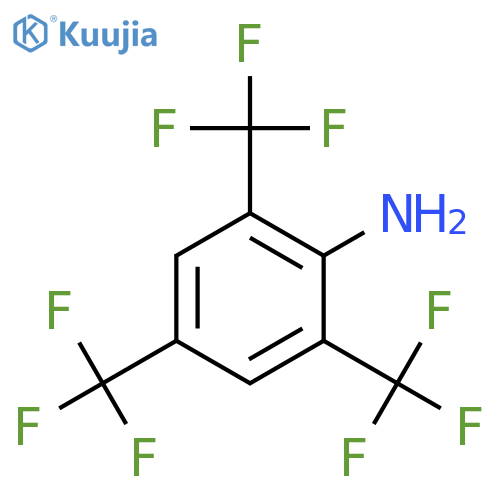

Cas no 25753-22-4 (2,4,6-Tris(trifluoromethyl)aniline)

25753-22-4 structure

商品名:2,4,6-Tris(trifluoromethyl)aniline

2,4,6-Tris(trifluoromethyl)aniline 化学的及び物理的性質

名前と識別子

-

- Benzenamine,2,4,6-tris(trifluoromethyl)-

- 2,4,6-Tris(trifluoromethyl)aniline

- 2,3-DIMETHYL-2,3-DIPHENYLBUTANE

- 2',4',6'-Tris-(trifluormethyl)-anilin

- 2,4,6-tris(trifluoromethyl)phenylamine

- 2,4,6-Tris-trifluoromethyl-phenylamine

- FT-0609930

- AKOS017344579

- SCHEMBL394903

- SR-01000414352

- 25753-22-4

- SR-01000414352-1

- DTXSID00380758

- A817998

- QIDUETMNCXXNKY-UHFFFAOYSA-N

- MFCD01312617

-

- MDL: MFCD01312617

- インチ: InChI=1S/C9H4F9N/c10-7(11,12)3-1-4(8(13,14)15)6(19)5(2-3)9(16,17)18/h1-2H,19H2

- InChIKey: QIDUETMNCXXNKY-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=C(C(=C1C(F)(F)F)N)C(F)(F)F)C(F)(F)F

計算された属性

- せいみつぶんしりょう: 297.02000

- どういたいしつりょう: 297.02

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 291

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26A^2

- 疎水性パラメータ計算基準値(XlogP): 3.9

じっけんとくせい

- 密度みつど: 1.545

- ゆうかいてん: 57-59

- ふってん: 149.8°C at 760 mmHg

- フラッシュポイント: 55.5°C

- 屈折率: 1.388

- PSA: 26.02000

- LogP: 4.90640

2,4,6-Tris(trifluoromethyl)aniline セキュリティ情報

- 危害声明: Irritant

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36/37/39

-

危険物標識:

- リスク用語:R20/21/22; R36/37/38

- セキュリティ用語:S26;S36/37/39

2,4,6-Tris(trifluoromethyl)aniline 税関データ

- 税関コード:2921420090

- 税関データ:

中国税関コード:

2921420090概要:

2921420090他のアニリン誘導体及びその塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:2921420090アニリン誘導体及びその塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

2,4,6-Tris(trifluoromethyl)aniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T876695-10mg |

2,4,6-Tris(trifluoromethyl)aniline |

25753-22-4 | 10mg |

$ 167.00 | 2023-09-05 | ||

| TRC | T876695-50mg |

2,4,6-Tris(trifluoromethyl)aniline |

25753-22-4 | 50mg |

$ 759.00 | 2023-09-05 | ||

| TRC | T876695-100mg |

2,4,6-Tris(trifluoromethyl)aniline |

25753-22-4 | 100mg |

$ 1305.00 | 2023-09-05 | ||

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_064735-1g |

2,4,6-Tris(trifluoromethyl)aniline |

25753-22-4 | 97% | 1g |

¥8184.00 | 2024-08-09 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_064735-2g |

2,4,6-Tris(trifluoromethyl)aniline |

25753-22-4 | 97% | 2g |

¥13156.00 | 2024-08-09 | |

| Alichem | A019149067-1g |

2,4,6-Tris(trifluoromethyl)aniline |

25753-22-4 | 95% | 1g |

$998.00 | 2023-09-02 | |

| Fluorochem | 064735-250mg |

2,4,6-Tris(trifluoromethyl)aniline |

25753-22-4 | 97% | 250mg |

£160.00 | 2022-03-01 | |

| Fluorochem | 064735-1g |

2,4,6-Tris(trifluoromethyl)aniline |

25753-22-4 | 97% | 1g |

£372.00 | 2022-03-01 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_064735-250mg |

2,4,6-Tris(trifluoromethyl)aniline |

25753-22-4 | 97% | 250mg |

¥3520.00 | 2024-08-09 | |

| Fluorochem | 064735-2g |

2,4,6-Tris(trifluoromethyl)aniline |

25753-22-4 | 97% | 2g |

£598.00 | 2022-03-01 |

2,4,6-Tris(trifluoromethyl)aniline 関連文献

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

25753-22-4 (2,4,6-Tris(trifluoromethyl)aniline) 関連製品

- 328-93-8(2,5-Bis(trifluoromethyl)aniline)

- 67169-22-6(2-Methyl-4-(trifluoromethyl)aniline)

- 87617-23-0(4-Methyl-2-(trifluoromethyl)aniline)

- 367-71-5(2,4-bis(trifluoromethyl)aniline)

- 364-13-6(2-(Trifluoromethyl)benzene-1,4-diamine)

- 106877-29-6(5-Methyl-2-(trifluoromethyl)aniline)

- 313-13-3(2,6-Bis(trifluoromethyl)aniline)

- 25449-96-1(2-Methyl-5-trifluoromethylaniline)

- 360-60-1(2,3-Diaminobenzotrifluoride)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:25753-22-4)2,4,6-Tris(trifluoromethyl)aniline

清らかである:99%/99%/99%

はかる:250mg/1g/2g

価格 ($):441.0/1026.0/1649.0